molecular formula C17H12ClFN6O2 B2841165 2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034414-54-3

2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2841165
CAS RN: 2034414-54-3
M. Wt: 386.77
InChI Key: LFAUWNMXMCKTNZ-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It has a molecular weight of 500.85 . It is also known as Saflufenacil, a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a benzamide group, a triazolopyridine group, and an oxadiazole group . The exact structure can be represented by the SMILES string: CC(C)N(C)S(=O)(=O)NC(=O)c1cc(N2C(=O)C=C(N(C)C2=O)C(F)(F)F)c(F)cc1Cl .

Scientific Research Applications

Enaminones in Heterocyclic Synthesis

Enaminones serve as versatile building blocks for synthesizing a variety of substituted pyrazoles, pyridines, and other heterocyclic compounds with potential antitumor and antimicrobial activities. Such methodologies could be applicable in exploring the reactivity and potential applications of the specified benzamide derivative in creating bioactive molecules (Riyadh, 2011).

Benzamide-Based Heterocycles for Antiviral Activity

The synthesis of benzamide-based heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrates a pathway for creating compounds with significant anti-influenza A virus activity. This suggests potential for the investigated compound in the development of antiviral agents (Hebishy et al., 2020).

Antitumor Applications of Cyanoaminopyrimidines

A series of cyanoaminopyrimidines, modified from [1,2,4]triazolo[1,5-a]pyrimidines, has been investigated for their antitumor properties, including tubulin polymerization promotion and overcoming multidrug resistance. This research direction could be relevant for assessing the antitumor potential of the given benzamide derivative (Zhang et al., 2007).

Synthesis and Evaluation of Thienopyrimidine Derivatives

The creation and antimicrobial evaluation of thienopyrimidine derivatives from reactions involving heteroaromatic aminonitriles offer insights into synthesizing and assessing similar benzamide derivatives for antimicrobial properties (Bhuiyan et al., 2006).

Molecular Structure and Surface Property Studies

Investigations into the molecular structure and surface properties of compounds with triazolo and pyridine units, utilizing techniques such as X-ray diffraction and theoretical calculations, provide a basis for understanding the physical and chemical characteristics of the specified benzamide derivative (Gumus et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. It is known that Saflufenacil acts as a herbicide, but the specific biochemical pathways it affects are not mentioned .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available resources. As a herbicide, it is likely to have some level of toxicity, but specific data were not found .

properties

IUPAC Name

2-chloro-5-fluoro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O2/c1-9-21-17(27-24-9)10-4-5-25-14(6-10)22-23-15(25)8-20-16(26)12-7-11(19)2-3-13(12)18/h2-7H,8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAUWNMXMCKTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

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